molecular formula C8H8Cl2O2S B1278945 Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate CAS No. 7353-89-1

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

Cat. No. B1278945
CAS RN: 7353-89-1
M. Wt: 239.12 g/mol
InChI Key: XJYXRUSGVNNWHN-UHFFFAOYSA-N
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Description

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of chloromethyl groups and a carboxylate ester in the molecule suggests that it is a reactive intermediate that could be used in various organic synthesis reactions to create more complex molecules.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, a facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, which are precursors to o-dimethylene thiophene, has been described . Additionally, selective reduction techniques have been used to prepare pure chloromethyl thiophene derivatives, indicating that similar methods could potentially be applied to synthesize methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and potential applications. An X-ray crystal structure determination has been used to confirm the structure of a related compound, methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, which suggests that similar analytical techniques could be employed to elucidate the structure of methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, which are essential for their utility in organic synthesis. The reaction between thienyllithium derivatives and dimethyl disulfide has been used to prepare bis(methylthio)thiophenes, and bromination has been found convenient for preparing brominated (methylthio)thiophenes . These reactions indicate the potential for methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate to participate in similar reactions, such as substitutions or additions, due to the presence of reactive chloromethyl groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate are not detailed in the provided papers, the properties of thiophene derivatives generally include moderate to high boiling points, solubility in organic solvents, and reactivity towards nucleophiles due to the presence of electrophilic centers. The chloromethyl groups in the molecule would likely increase its reactivity, making it a valuable intermediate for further chemical transformations.

Scientific Research Applications

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields . Here are some general applications of thiophene derivatives:

  • Medicinal Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthetic Chemistry

    • The synthesis of thiophene derivatives involves various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • An amine-mediated sequential one-pot reaction of β-keto esters, aryl isothiocyanates, and methyl 4-chloro-3-oxobutanoate can give thiophene derivatives .

Safety And Hazards

“Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate” is classified as a hazardous substance. It has a hazard class of 8 and a packing group of II. The precautionary statements include P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, and P501 .

properties

IUPAC Name

methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-12-8(11)6-2-5(3-9)7(4-10)13-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXRUSGVNNWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455107
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

CAS RN

7353-89-1
Record name 2-Thiophenecarboxylic acid, 4,5-bis(chloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7353-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Thiemann, D Ohira, Y Li, T Sawada… - New Journal of …, 1999 - pubs.rsc.org
Rigid, layered hetareno/hetareno- and hetareno/areno-cyclophanes with closely held, non-distorted, interacting π-systems can be synthesized easily by using various building blocks. …
Number of citations: 6 pubs.rsc.org
TA Clem - 2010 - search.proquest.com
This work describes the synthesis, and study of new organic and organometallic compounds designed to possess modified excited states for applications in electronic devices, with a …
Number of citations: 3 search.proquest.com

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